molecular formula C14H11ClN2O B13873517 (3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine

(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine

Katalognummer: B13873517
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: GZWNHZQTWWAEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine ring system substituted with a chlorine atom at the 7-position and a phenylmethanamine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The chlorination at the 7-position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol
  • (5-Methylfuro[2,3-b]pyridin-2-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Uniqueness

(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine is unique due to its specific substitution pattern and the presence of both a furo[3,2-b]pyridine ring and a phenylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H11ClN2O

Molekulargewicht

258.70 g/mol

IUPAC-Name

[3-(7-chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H11ClN2O/c15-11-4-5-17-12-7-13(18-14(11)12)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2

InChI-Schlüssel

GZWNHZQTWWAEMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=CC3=NC=CC(=C3O2)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.